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molecular formula C13H13NO2 B8327506 [5-Methyl-2-(2-phenylethenyl)-1,3-oxazol-4-yl]methanol CAS No. 89723-86-4

[5-Methyl-2-(2-phenylethenyl)-1,3-oxazol-4-yl]methanol

Cat. No. B8327506
M. Wt: 215.25 g/mol
InChI Key: YQEZTDLLBGGJAR-UHFFFAOYSA-N
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Patent
US04602027

Procedure details

4-Hydroxymethyl-5-methyl-2-styryloxazole (1.0 g) was added to thionyl chloride (3 ml) and the mixture was allowed to stand at room temperature for 30 minutes. The thionyl chloride was distilled off under reduced pressure. The residue was neutralized with aqueous sodium hydrogen carbonate and extracted with ethyl acetate. The ethyl acetate layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off and isopropyl ether was added to the residue to give 4-chloromethyl-5-methyl-2-styryloxazole as crystals; yield 0.98 g (90.7%). Recrystallization from ether gave light-yellow plates melting at 108°-109° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[N:4]=[C:5]([CH:9]=[CH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[O:6][C:7]=1[CH3:8].S(Cl)([Cl:19])=O>>[Cl:19][CH2:2][C:3]1[N:4]=[C:5]([CH:9]=[CH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[O:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OCC=1N=C(OC1C)C=CC1=CC=CC=C1
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The thionyl chloride was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off
ADDITION
Type
ADDITION
Details
isopropyl ether was added to the residue

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC=1N=C(OC1C)C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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